Technical Whitepaper: 6-Amino-3,4-dihydroisoquinolin-1(2H)-one as a Core Scaffold for PARP Inhibitors
Technical Whitepaper: 6-Amino-3,4-dihydroisoquinolin-1(2H)-one as a Core Scaffold for PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22246-00-0) is a pivotal heterocyclic building block in the design and synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Its rigid, tricyclic-like core serves as a versatile scaffold for the development of novel therapeutics targeting cancers with deficiencies in DNA damage repair pathways. This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthetic pathway to a potent PARP inhibitor, and the associated biological activity. The methodologies for key experiments are presented to enable replication and further investigation by researchers in the field.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death. The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a clinically validated strategy for the treatment of various cancers, especially those harboring mutations in BRCA1/2 genes. The core principle behind the efficacy of PARP inhibitors lies in the concept of synthetic lethality, where the combination of two non-lethal defects (in this case, impaired homologous recombination repair and PARP inhibition) leads to cell death.
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a privileged structure in the design of PARP inhibitors. Its constrained conformation mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind effectively to the catalytic domain of PARP enzymes. The 6-amino functional group on this scaffold provides a key attachment point for further chemical modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
This whitepaper will focus on the journey of 6-amino-3,4-dihydroisoquinolin-1(2H)-one from a chemical intermediate to a key component of a biologically active PARP inhibitor, providing researchers with the necessary technical details to leverage this scaffold in their drug discovery programs.
Physicochemical Properties of 6-Amino-3,4-dihydroisoquinolin-1(2H)-one
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 22246-00-0 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| IUPAC Name | 6-amino-3,4-dihydro-2H-isoquinolin-1-one | [2] |
| Appearance | Not Available | [1] |
| Melting Point | Not Available | [1] |
| Boiling Point | Not Available | [1] |
| Solubility | Not Available | [1] |
Synthesis of a PARP Inhibitor from 6-Amino-3,4-dihydroisoquinolin-1(2H)-one
General Synthetic Scheme
The overall synthetic approach involves a two-step process:
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Acylation of the 6-amino group of 6-amino-3,4-dihydroisoquinolin-1(2H)-one with a suitable acid chloride or activated carboxylic acid.
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Coupling/Cyclization to introduce the desired R-group, which is crucial for interacting with the PARP active site.
A conceptual workflow for this process is illustrated below.
Caption: A conceptual workflow for the synthesis and biological evaluation of a PARP inhibitor starting from 6-amino-3,4-dihydroisoquinolin-1(2H)-one.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on the specific R-group being introduced.
Step 1: Synthesis of 6-Acylamino-3,4-dihydroisoquinolin-1(2H)-one (Intermediate)
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To a stirred solution of 6-amino-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).
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Slowly add a solution of the desired acid chloride (R-COCl, 1.1 eq) in the same solvent.
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Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 6-acylamino intermediate.
Step 2: Synthesis of the Final PARP Inhibitor
The subsequent steps are highly dependent on the nature of the desired final product. For instance, if the R-group contains a reactive handle, it can be used for further coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional functionalities designed to interact with the PARP active site.
General Protocol for a Suzuki Coupling (Illustrative):
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Combine the 6-acylamino intermediate (if it contains a suitable leaving group like a halide, 1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
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Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
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Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography or recrystallization to yield the final PARP inhibitor.
Biological Activity and Quantitative Data
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated potent inhibitory activity against PARP-1 and PARP-2. The biological activity is typically assessed through in vitro enzymatic assays and cell-based proliferation assays.
PARP1/2 Enzymatic Assay
Protocol:
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The inhibitory activity against PARP-1 and PARP-2 can be determined using a commercially available colorimetric or chemiluminescent assay kit.
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Recombinant human PARP-1 or PARP-2 enzyme is incubated with a histone-coated plate, activated DNA, and biotinylated NAD+.
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The synthesized inhibitor is added at various concentrations.
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The reaction is allowed to proceed for a specified time at room temperature.
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The amount of incorporated biotinylated PAR on the histone is detected using a streptavidin-horseradish peroxidase conjugate and a suitable substrate.
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The signal is read on a plate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[3]
Cell-Based Proliferation Assay
Protocol:
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BRCA-deficient cancer cell lines (e.g., HCC1937, CAPAN-1) and their corresponding wild-type counterparts are seeded in 96-well plates.[4]
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After 24 hours, the cells are treated with serial dilutions of the synthesized PARP inhibitor.
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The cells are incubated for an additional 72-96 hours.
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Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.
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The IC₅₀ values are determined by plotting the percentage of cell viability against the inhibitor concentration.[4]
Quantitative Data for Representative Analogs
The following table summarizes representative IC₅₀ values for PARP inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold, as reported in the literature. It is important to note that these are for analogs and not directly from the 6-amino starting material, but they illustrate the potential of this core structure.
| Compound ID | Modification on Core | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |
| Analog 1 | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | 156 | 70.1 | [3] |
| Analog 2 | Pyridopyridazinone isostere | 36 | Not Reported | [5] |
| Analog 3 | Thieno[3,4-d]imidazole-4-carboxamide | Varies (e.g., 16l) | Not Reported | [4] |
PARP Signaling Pathway and Mechanism of Action
PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 cleaves NAD+ into nicotinamide and ADP-ribose, and then polymerizes the ADP-ribose units to form long, branched poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.
PARP inhibitors based on the 6-amino-3,4-dihydroisoquinolin-1(2H)-one scaffold act as competitive inhibitors, binding to the nicotinamide-binding pocket of the PARP catalytic domain. This prevents the synthesis of PAR chains, thereby stalling the repair of SSBs. In normal cells, these unrepaired SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway during DNA replication. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these SSBs are converted to toxic double-strand breaks, leading to genomic instability and ultimately, cell death.
Caption: The PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
Conclusion
6-Amino-3,4-dihydroisoquinolin-1(2H)-one is a valuable and versatile starting material for the synthesis of novel PARP inhibitors. Its structural features provide a solid foundation for the development of potent and selective drug candidates. The synthetic and biological testing protocols outlined in this whitepaper offer a framework for researchers to explore the potential of this scaffold further. As the field of targeted cancer therapy continues to evolve, the strategic use of such core structures will be instrumental in the discovery of the next generation of life-saving medicines.
References
- 1. 6-Amino-3,4-dihydroIsoquinolin-1(2H)-one [srdpharma.com]
- 2. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
